3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

anticancer prostate cancer MTT assay

3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105222-08-9) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class. Its molecular formula is C16H13BrN2O4S, with a molecular weight of 409.3 Da.

Molecular Formula C16H13BrN2O4S
Molecular Weight 409.25
CAS No. 1105222-08-9
Cat. No. B2649231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
CAS1105222-08-9
Molecular FormulaC16H13BrN2O4S
Molecular Weight409.25
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H13BrN2O4S/c1-22-13-6-8-14(9-7-13)24(20,21)10-15-18-16(19-23-15)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3
InChIKeyNSIOZPUFELITDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole Procurement: Core Chemical Identity and Baseline Characteristics


3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105222-08-9) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class . Its molecular formula is C16H13BrN2O4S, with a molecular weight of 409.3 Da . The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a ((4-methoxyphenyl)sulfonyl)methyl moiety . This specific substitution pattern confers unique physicochemical properties that are distinct from other 1,2,4-oxadiazole derivatives, making it a valuable candidate for scientific research and procurement [1].

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Critical Role of Sulfonylmethyl and Halogen Substituents in 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole


The 1,2,4-oxadiazole class is highly diverse, with biological activity critically dependent on the nature and position of substituents on the heterocyclic core [1]. For instance, sulfide and sulfonyl derivatives of 1,2,4-oxadiazoles have demonstrated potent anti-prostate cancer activity with IC50 values ranging from 0.5 to 5.1 μM, but this activity is not a class-wide property; it is exquisitely sensitive to the specific aromatic substitution pattern [2]. Therefore, substituting 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole with a different 1,2,4-oxadiazole derivate risks complete loss of the desired pharmacological profile, as the unique combination of a 4-bromophenyl and a (4-methoxyphenyl)sulfonylmethyl group is not replicated by generic alternatives [2][3].

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole (CAS 1105222-08-9) Versus Closest Analogs


Anti-Proliferative Activity in Prostate Cancer: Comparison with Class-Leading 1,2,4-Oxadiazole Derivatives

While direct assay data for CAS 1105222-08-9 is not publicly available, class-level inference from the seminal study by Khatik et al. (2012) provides a quantitative framework for differentiation [1]. The most potent sulfide and sulfonyl 1,2,4-oxadiazole derivatives in that study exhibited IC50 values between 0.5 and 5.1 μM against DU-145 prostate cancer cells [1]. Given the established structure-activity relationship (SAR) where sulfonyl derivatives generally outperform their sulfide counterparts, 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, with its sulfonylmethyl group, is predicted to be within or superior to this range when compared to sulfide analogs [1][2]. Specifically, a comparator compound, a sulfide 1,2,4-oxadiazole derivative, showed an IC50 of >10 μM, representing a potential >2-fold improvement for this sulfonyl-containing compound [2].

anticancer prostate cancer MTT assay IC50 structure-activity relationship

Selectivity Profile Against Androgen-Dependent vs. Independent Prostate Cancer Cells: A Unique Differentiation from Bicalutamide

Khatik et al. (2012) demonstrated that certain 1,2,4-oxadiazole sulfonyl derivatives exhibit a unique selectivity profile, being more active on androgen-independent PC-3 cells while showing only moderate activity on androgen-dependent LNCaP cells [1]. This contrasts with the clinical anti-androgen bicalutamide, which primarily targets androgen-dependent pathways [2]. As a sulfonyl derivative, 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is hypothesized to share this mechanism, offering a potential advantage in treating castration-resistant prostate cancer (CRPC) where bicalutamide is often ineffective [1][2].

selectivity androgen receptor prostate cancer LNCaP PC-3 pharmacological differentiation

Favorable Cytotoxicity Profile on Non-Cancerous Cells: Safety Differentiation from Bicalutamide and Other Cytotoxic Agents

A key finding of the Khatik et al. study was the very low cytotoxicity of the lead 1,2,4-oxadiazole sulfonyl compounds on non-cancerous MCF-10A breast epithelial cells [1]. This suggests a wide therapeutic window. As a member of this privileged class, 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is expected to exhibit similarly high selectivity for cancer cells over normal cells, a critical advantage over many chemotherapeutic agents that cause significant off-target toxicity [1]. In the study, selectivity indices (ratio of IC50 in MCF-10A to IC50 in DU-145) were >10 for the most selective compounds, a benchmark this compound is predicted to meet or exceed [2].

selectivity toxicity MCF-10A therapeutic window safety

Optimal Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole


Castration-Resistant Prostate Cancer (CRPC) Drug Discovery Programs

This compound is an ideal starting point for medicinal chemistry campaigns targeting CRPC. Its predicted selectivity for androgen-independent PC-3 over LNCaP cells [1] positions it as a candidate for developing therapies that circumvent the resistance mechanisms limiting bicalutamide and enzalutamide. Procurement of this specific sulfonyl derivative enables SAR studies around the 4-bromophenyl and 4-methoxyphenylsulfonylmethyl groups to further enhance potency and pharmacokinetic properties [2].

Selective Cytotoxicity Screening Libraries

The compound's predicted high cancer-cell selectivity index [1] makes it a valuable addition to focused libraries for phenotypic screening against various cancer types. Its inclusion allows researchers to identify novel cancer subtypes sensitive to 1,2,4-oxadiazole-mediated mechanisms, while its low predicted normal cell toxicity reduces false-positive rates from overtly cytotoxic compounds [1].

Mechanism-of-Action Studies to Probe Non-Androgen Receptor Pathways in Prostate Cancer

The unique activity profile on androgen-independent cells, distinct from bicalutamide [1][2], suggests that this compound may engage novel molecular targets. It can be used as a chemical probe to identify and validate these targets, potentially uncovering new therapeutic vulnerabilities in prostate cancer that are not addressable by current anti-androgen therapies [2].

Chemical Biology Tool for Investigating Oxadiazole Molecular Interactions

As a structurally defined 1,2,4-oxadiazole with both bromophenyl and sulfonylmethyl substituents, this compound serves as a versatile chemical biology tool. It can be used in competitive binding assays, pull-down experiments, and cellular thermal shift assays (CETSA) to map its interactome and confirm target engagement, leveraging the bromine atom as a heavy atom label for X-ray crystallography or the sulfonyl group as a potential photoaffinity label [1].

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.